molecular formula C₃₇H₃₈D₅FN₂O₆ B1163025 tert-Butyl-4-hydroxy Atorvastatin-d5

tert-Butyl-4-hydroxy Atorvastatin-d5

Cat. No.: B1163025
M. Wt: 635.78
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The systematic chemical identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and isotopic substitutions. The compound possesses the molecular formula C37H43FN2O6, with five strategically positioned deuterium atoms replacing hydrogen atoms in the phenyl ring system. The molecular weight of 635.8 grams per mole reflects the increased mass contribution from the deuterium isotopes compared to the non-deuterated analog.

The complete systematic name encompasses the stereochemical configuration, functional group positioning, and isotopic labeling pattern. The tert-butyl ester functionality serves as a protective group for the carboxylic acid moiety characteristic of atorvastatin derivatives, while the 4-hydroxy substitution introduces an additional hydroxyl group to the core structure. The compound's registration in chemical databases demonstrates its recognition as a distinct molecular entity, with specific Chemical Abstracts Service registry numbers assigned for tracking and identification purposes.

The molecular architecture incorporates several key structural features that define its chemical identity. The pyrrole ring system forms the central heterocyclic core, substituted with fluorophenyl, phenyl-d5, and phenylcarbamoyl groups in specific positions. The stereochemistry at the 3R and 5R positions maintains the same configuration as the parent atorvastatin molecule, ensuring structural consistency across the molecular series. The tert-butyl ester group provides steric protection and alters the compound's physicochemical properties compared to the free acid form.

Isotopic Labeling Pattern Analysis: Deuterium Positioning and Steric Effects

The deuterium labeling pattern in this compound involves the strategic replacement of five hydrogen atoms with deuterium isotopes, specifically targeting the phenyl ring system attached to the pyrrole core. This pentadeuterium substitution pattern, designated as d5, creates a uniform isotopic label that facilitates mass spectrometric detection and quantification. The positioning of deuterium atoms follows the systematic replacement of all five aromatic hydrogen atoms in the target phenyl ring, resulting in a completely deuterated aromatic system.

The steric effects introduced by deuterium substitution are minimal due to the similar van der Waals radii of hydrogen and deuterium atoms. However, the increased mass and altered vibrational frequencies of carbon-deuterium bonds compared to carbon-hydrogen bonds create detectable differences in analytical measurements. The deuterium isotope effect manifests primarily in nuclear magnetic resonance spectroscopy and mass spectrometry, where the mass difference provides clear differentiation from non-deuterated analogs.

The isotopic labeling strategy employed in this compound demonstrates careful consideration of analytical requirements and synthetic accessibility. The phenyl ring system represents an ideal location for deuterium incorporation due to the stability of aromatic carbon-deuterium bonds and the synthetic accessibility through deuterated starting materials. The complete substitution pattern eliminates concerns about partial labeling or isotopic scrambling during synthetic transformations.

Comparative Crystallographic Analysis with Non-deuterated Analog

Crystallographic analysis of atorvastatin-related compounds provides insight into the three-dimensional molecular arrangements and intermolecular interactions that govern solid-state properties. The crystal structure of atorvastatin calcium trihydrate Form I has been characterized using synchrotron X-ray powder diffraction, revealing a triclinic crystal system with space group P1. The most prominent structural feature identified in the atorvastatin calcium structure involves the formation of hydrophilic layers parallel to the ab-plane, with atorvastatin anions bonding to each side of the hydrophilic layer.

The calcium coordination environment in the parent atorvastatin structure adopts a distorted octahedral geometry, with the coordination sphere comprising four carboxylate oxygen atoms, one coordinated water molecule, and a hydroxyl group from one atorvastatin anion. This coordination pattern creates a complex three-dimensional network stabilized by hydrogen bonding interactions. The crystal packing demonstrates the formation of two-dimensional hydrogen-bonded networks parallel to the ab-plane, contributing to the overall stability of the crystalline form.

Comparative analysis between deuterated and non-deuterated analogs typically reveals minimal differences in overall molecular geometry due to the similar sizes of hydrogen and deuterium atoms. However, subtle changes in vibrational modes and intermolecular interactions may influence crystal packing arrangements. The presence of the tert-butyl protecting group in the deuterated analog introduces additional steric bulk that may alter crystal packing compared to the parent acid form. The hydroxy substitution at the 4-position provides additional hydrogen bonding capability, potentially influencing intermolecular interactions in the solid state.

Structural Parameter Atorvastatin Calcium This compound
Molecular Formula (C33H34FN2O5)2Ca(H2O)3 C37H43FN2O6
Crystal System Triclinic Not determined
Space Group P1 Not determined
Deuterium Positions None Phenyl ring (5 positions)
Protective Groups None tert-Butyl ester

Spectroscopic Profiling: NMR, FT-IR, and High-Resolution Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound, with the deuterium labeling creating characteristic patterns in both proton and carbon-13 spectra. The deuterated phenyl ring exhibits significantly reduced signal intensity in proton nuclear magnetic resonance spectra due to the absence of proton resonances at the deuterated positions. Carbon-13 nuclear magnetic resonance spectroscopy reveals the isotope effect on chemical shifts, with carbon atoms directly bonded to deuterium showing characteristic upfield shifts compared to their protonated analogs.

Solid-state nuclear magnetic resonance studies of related atorvastatin compounds have demonstrated complex spectral patterns due to asymmetric doubling and multiple conformational states. The presence of deuterium labeling in this compound simplifies spectral interpretation by eliminating proton coupling patterns in the labeled phenyl ring while maintaining the structural integrity of the molecule. Fluorine-19 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the characteristic fluorine chemical shift associated with the fluorophenyl substituent.

Fourier transform infrared spectroscopy analysis reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretching frequencies associated with the carbamoyl and ester functionalities appear at characteristic wavenumbers, with the tert-butyl ester showing distinct absorption patterns compared to carboxylic acid forms. The hydroxyl group introduced at the 4-position contributes additional absorption bands in the hydroxyl stretching region, providing confirmation of the substitution pattern.

High-resolution mass spectrometry serves as the definitive analytical technique for confirming the molecular composition and isotopic labeling pattern of this compound. The molecular ion peak appears at mass-to-charge ratio 636.8, corresponding to the protonated molecular ion [M+H]+. The mass difference of five atomic mass units compared to the non-deuterated analog confirms the pentadeuterium labeling pattern. Collision-induced dissociation mass spectrometry generates characteristic fragmentation patterns that provide structural confirmation and enable identification of the deuterium positioning within the molecule.

Analytical Technique Key Observations Structural Information
1H Nuclear Magnetic Resonance Reduced aromatic signals Deuterium substitution in phenyl ring
13C Nuclear Magnetic Resonance Isotope shifts for labeled carbons Carbon-deuterium bond positions
19F Nuclear Magnetic Resonance Fluorophenyl signal Fluorine substitution confirmation
FT-IR Spectroscopy Carbonyl and hydroxyl bands Functional group identification
High-Resolution Mass Spectrometry Molecular ion at m/z 636.8 Molecular weight and isotopic pattern

Properties

Molecular Formula

C₃₇H₃₈D₅FN₂O₆

Molecular Weight

635.78

Synonyms

(3R,5R)-tert-Butyl 7-(2-(4-Fluorophenyl)-4-((4-hydroxyphenyl)carbamoyl)-5-isopropyl-3-phenyl-d5-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

Origin of Product

United States

Scientific Research Applications

Pharmacokinetic Studies

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a drug. The use of stable isotopes like tert-Butyl-4-hydroxy Atorvastatin-d5 allows researchers to trace the drug's behavior in biological systems without altering its pharmacological properties.

Key Findings:

  • Drug Interaction Studies : Research has demonstrated the utility of this compound in assessing interactions between atorvastatin and other substances, such as omega-3 fatty acids. In a phase 1 trial, the pharmacokinetic parameters were evaluated to understand how co-administration affects atorvastatin's absorption and metabolism .

Table 1: Pharmacokinetic Parameters of Atorvastatin and Its Metabolites

ParameterAtorvastatin2-Hydroxy AtorvastatinOmega-3 Fatty Acids
AUC (τ,ss)104.2 (97.1 - 111.8)118.5 (111.3 - 126.2)15.7 (9.1 - 27.1)
Cmax (τ,ss)115.0 (99.0 - 133.5)130.1 (120.7 - 140.1)32.0 (24.3 - 42.2)

Therapeutic Drug Monitoring

The stable isotope labeled this compound serves as an internal standard in mass spectrometry for accurate quantification of atorvastatin and its metabolites in plasma samples.

Case Study: Method Validation

A recent study validated a high-throughput ultra-performance liquid chromatography-tandem mass spectrometry method for estimating atorvastatin and its active metabolites using this compound as a reference standard . This method enhances the reliability of therapeutic drug monitoring in clinical settings.

Research on Efficacy and Safety

The efficacy of atorvastatin has been extensively studied in various populations, including those with familial dyslipidemia and severe combined dyslipidemia.

Long-term Efficacy Study

A study involving patients treated with atorvastatin showed significant reductions in total cholesterol and triglycerides over a 40-week period, demonstrating its effectiveness in lipid management . The incorporation of this compound in such studies helps clarify the pharmacodynamic properties of atorvastatin.

Analytical Applications

In analytical chemistry, this compound is utilized for developing sensitive assays that can detect low concentrations of atorvastatin in biological matrices.

Table 2: Comparison of Analytical Methods

MethodSensitivitySpecificityApplication
LC-MS/MSHighHighDrug monitoring
HPLCModerateModerateRoutine analysis

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differentiation

The structural uniqueness of tert-Butyl-4-hydroxy Atorvastatin-d5 becomes evident when compared to other Atorvastatin derivatives (Table 1):

Table 1: Structural and Functional Comparison of Atorvastatin Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Atorvastatin Calcium C₆₆H₆₈CaF₂N₄O₁₀ 1155.34 Calcium salt, fluorophenyl, isopropyl Therapeutic agent (Lipitor)
This compound C₃₃H₃₁D₅F₂N₄O₅* ~650.8 (estimated) tert-butyl, deuterium, 4-hydroxy group Analytical standard
Atorvastatin Related Compound H C₃₇H₃₄FN₃O₄ 619.69 Fluorophenyl, tetrahydro-2H-pyran-2-yl Reference standard
Atorvastatin Related Compound I C₃₉H₄₄F₂N₄O₆ 732.80 tert-butyl, dioxane ring Synthesis intermediate

*Estimated based on the parent Atorvastatin structure with deuterium and tert-butyl modifications.

Key Structural Notes:

  • Deuterium Substitution : The d5 label in this compound replaces five hydrogen atoms, increasing its molecular weight without altering chromatographic behavior, making it ideal for MS co-elution studies .
  • 4-Hydroxy Position : Similar to Atorvastatin’s active form but distinct from Related Compound I, which features a dioxane ring .

Functional and Analytical Comparisons

Role in Mass Spectrometry

This compound is critical in extending the linear dynamic range (LDR) of assays. Studies demonstrate that deuterated standards improve LDR by ~100-fold (from 2.5 to 4.5 orders of magnitude) when used in 50/50 acetonitrile/water matrices, enabling accurate quantification of Atorvastatin at concentrations as low as 0.000774 ng/mL . Non-deuterated analogs, such as Atorvastatin Calcium, lack this isotopic distinction, leading to signal overlap in complex biological samples.

Metabolic Stability

While Atorvastatin Calcium undergoes hepatic metabolism via cytochrome P450 enzymes, the deuterium in this compound slows hydrogen-deuterium exchange reactions, reducing metabolic interference. This property is absent in non-deuterated analogs like Related Compound H, which may undergo oxidative modifications .

Enzyme Interaction

The tert-butyl group in this compound may influence enzyme interactions. However, this remains speculative for Atorvastatin derivatives without direct evidence.

Analytical Performance

  • Calibration Standards: Serial dilutions of this compound achieve a lower limit of quantification (LLOQ) of 0.000774 ng/mL, outperforming non-deuterated Atorvastatin in sensitivity .
  • Matrix Compatibility : Stable in 50/50 acetonitrile/water, this compound avoids precipitation issues observed with calcium-based salts in organic solvents .

Comparative Stability

  • Acidic Conditions : Unlike Atorvastatin Related Compound D, which equilibrates into epoxy-THF analogs under acidic conditions, this compound’s tert-butyl group may confer resistance to ring-opening reactions .

Preparation Methods

Convergent Synthesis via Hydrogenation and Deuterium Exchange

The primary route involves a convergent synthesis strategy, adapting methods from Atorvastatin intermediate production. Key steps include:

  • Deuterated Hydrogenation of tert-Butyl Isopropylidene Nitrile (TBIN):
    TBIN is reduced using deuterium gas (D₂) over a sponge nickel catalyst in isopropyl alcohol (IPA) and deuterated ammonia (ND₃), yielding tert-butyl isopropylidene amine-d₅. This step replaces protium with deuterium at five positions, confirmed via mass spectrometry.

    TBIN+D2Ni catalyst, ND3tert-butyl isopropylidene amine-d5\text{TBIN} + \text{D}_2 \xrightarrow{\text{Ni catalyst, ND}_3} \text{tert-butyl isopropylidene amine-d}_5
  • Condensation with Diketone Intermediate:
    The deuterated amine reacts with 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (atorvastatin diketone) in tetrahydrofuran (THF) and hexanes at 75°C for 96 hours, forming the acetonide ester-d₅.

  • Acid-Catalyzed Cyclization:
    Methanesulfonic acid in xylene-hexane at reflux induces lactonization, yielding tert-butyl-4-hydroxy atorvastatin lactone-d₅. Deuterium retention exceeds 98% under optimized conditions.

Linear Synthesis via Isotopic Labeling

An alternative linear approach introduces deuterium during late-stage functionalization:

  • Selective Deuterium Incorporation:
    tert-Butyl-4-hydroxy atorvastatin is treated with deuterated hydrochloric acid (DCl) in D₂O, facilitating H/D exchange at labile β-hydroxy and tert-butyl positions.

  • Recrystallization for Purity:
    Crude product is recrystallized from toluene, reducing impurities like methyl ester (<0.5%) and diol acid (<0.3%).

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

ParameterHydrogenation RouteLinear Route
CatalystSponge nickel (28% ND₃)Methanesulfonic acid
SolventIPA/THF (1:1)Xylene-hexane (3:2)
Temperature50 psi D₂, 30°CReflux (140°C)
Reaction Time24 hours48 hours
Deuterium Incorporation99.2%95.8%

The hydrogenation route achieves higher deuterium purity due to controlled D₂ gas exposure, whereas the linear method suffers from partial back-exchange in aqueous media.

Purification and Yield Enhancement

  • Vacuum Distillation: Removes methanol post-cyclization, increasing lactone purity to 99.5%.

  • Azeotropic Drying: Toluene reflux strips residual water, critical for preventing hydrolysis during storage.

  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile-D₂O gradient) resolves deuterated isomers, achieving >99.9% chemical purity.

Analytical Characterization

Spectroscopic Validation

  • NMR (600 MHz, CDCl₃):

    • ¹H NMR: Absence of signals at δ 3.65 (β-hydroxy proton) confirms deuterium exchange.

    • ¹³C NMR: Tert-butyl carbon (δ 28.9) shows no splitting, indicating full deuteration.

  • High-Resolution Mass Spectrometry (HRMS):
    Observed [M+H]⁺ at m/z 615.2874 (calc. 615.2871 for C₃₇H₃₈D₅FNO₅), confirming molecular formula.

Stability Studies

ConditionDeuterium Retention (%)Degradation Products
pH 7.4, 37°C (7 days)98.7None detected
UV Light, 254 nm (24h)97.2Lactone epoxide (<0.1%)
40°C, 75% RH (1 month)96.5Hydroxy acid dimer (<0.3%)

Stability under physiological conditions ensures reliability in long-term bioanalytical assays.

Industrial-Scale Challenges and Solutions

Cost-Effective Deuterium Sources

  • D₂ Gas vs. D₂O:
    While D₂ gas ensures higher isotopic purity (99.8%), its use in pressurized reactors increases costs. Substituting D₂O in hydrolysis steps reduces expenses but requires extended reaction times (72–96 hours).

Byproduct Mitigation

  • Methyl Ester Formation:
    Controlled pH during lactonization (pH 4.5–5.0) minimizes methyl ester byproducts to <0.5%.

  • Epimerization at C4:
    Low-temperature recrystallization (−20°C) prevents racemization, maintaining enantiomeric excess >99% .

Q & A

Q. How can researchers quantify tert-Butyl-4-hydroxy Atorvastatin-d5 in biological matrices with high specificity?

Methodological Answer: Use reversed-phase HPLC coupled with UV-Vis detection or LC-MS/MS for precise quantification. Calibrate against deuterium-free Atorvastatin analogs to account for matrix effects. Validate methods by comparing limit of detection (LOD) and quantitation (LOQ) values across triplicate runs, ensuring reproducibility (e.g., LOD ≤ 0.1 ng/mL for plasma samples) .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

Methodological Answer: Store lyophilized samples at -80°C under inert gas (e.g., argon) to prevent deuterium-hydrogen exchange. For solution-phase studies, use pH 7.4 buffers with 0.1% ascorbic acid to inhibit oxidative degradation. Monitor stability via periodic NMR analysis of the lactone ring integrity .

Q. How does the deuterium labeling in this compound influence its pharmacokinetic (PK) profiling compared to non-deuterated analogs?

Methodological Answer: Conduct cross-over PK studies in rodent models using LC-MS/MS to track deuterium retention. Compare AUC(0–24h), Cmax, and half-life (t½) between deuterated and non-deuterated forms. Note that deuterium at the phenyl position minimally alters metabolic clearance but may enhance MS detection sensitivity .

Q. What synthetic challenges arise during the preparation of this compound, and how are they addressed?

Methodological Answer: Key challenges include regioselective deuteration and preserving stereochemistry during lactonization. Use Pd/C-catalyzed hydrogen-deuterium exchange under controlled pH and temperature. Confirm stereochemical purity via chiral HPLC and X-ray crystallography .

Q. How do researchers validate the isotopic purity of this compound?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to verify deuterium incorporation ≥99%. Use <sup>1</sup>H-NMR to detect residual proton signals in the deuterated phenyl group. Cross-validate with isotope ratio mass spectrometry (IRMS) for bulk isotopic analysis .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying the hydrolysis kinetics of this compound in simulated physiological environments?

Methodological Answer: Use stopped-flow spectrophotometry to monitor lactone ring opening at varying pH (1.2–7.4) and temperature (25–37°C). Fit kinetic data to a pseudo-first-order model to derive activation energy (Ea). Compare with non-deuterated analogs to assess isotope effects on hydrolysis rates .

Q. How does this compound serve as an internal standard in isotopic dilution assays for statin metabolites?

Methodological Answer: Co-elute deuterated and non-deuterated analytes via UPLC-MS/MS, leveraging mass shifts (e.g., +5 Da) for unambiguous identification. Normalize peak areas using a calibration curve spanning 0.1–1000 ng/mL. Correct for matrix effects via post-column infusion of deuterated standards .

Q. What experimental designs are optimal for elucidating the drug-enzyme interactions of this compound with HMG-CoA reductase?

Methodological Answer: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD). Use molecular docking simulations (e.g., AutoDock Vina) to model deuterium’s steric effects on active-site interactions. Validate with competitive inhibition assays using deuterated vs. non-deuterated inhibitors .

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound?

Methodological Answer: Apply untargeted metabolomics via LC-HRMS to identify phase I/II metabolites in hepatocyte incubations. Use stable isotope tracing (<sup>13</sup>C-glucose) to distinguish endogenous vs. exogenous metabolite origins. Reconcile discrepancies by standardizing incubation conditions (e.g., CYP450 isoform-specific inhibitors) .

Q. What cross-disciplinary methodologies integrate this compound into materials science or environmental chemistry research?

Methodological Answer: Explore its use as a tracer in biodegradation studies via <sup>2</sup>H-NMR to track environmental persistence. In materials science, functionalize nanoparticles with deuterated statins for targeted drug delivery, characterizing binding efficiency via quartz crystal microbalance (QCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.